4-(2-hydroxyethyl)-1H-pyrrole-3-carboxylic Acid
Overview
Description
4-(2-Hydroxyethyl)-1H-pyrrole-3-carboxylic acid is an organic compound that belongs to the class of pyrroles Pyrroles are five-membered heterocyclic compounds containing one nitrogen atom This compound is characterized by the presence of a hydroxyethyl group at the 4-position and a carboxylic acid group at the 3-position of the pyrrole ring
Mechanism of Action
Target of Action
It’s worth noting that this compound is structurally similar to hepes (4-(2-hydroxyethyl)-1-piperazineethanesulfonic acid), a widely used biological buffer . As a buffer, HEPES does not have a specific biological target but plays a crucial role in maintaining the pH of solutions within the range of 6.8 to 8.2 .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-hydroxyethyl)-1H-pyrrole-3-carboxylic acid can be achieved through several synthetic routes. One common method involves the cyclization of suitable precursors under acidic or basic conditions. For instance, the reaction of 2-hydroxyethylamine with a suitable dicarbonyl compound can lead to the formation of the pyrrole ring, followed by oxidation to introduce the carboxylic acid group.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of catalysts, controlled temperature, and pressure conditions, as well as purification steps such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-(2-Hydroxyethyl)-1H-pyrrole-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carboxylic acid or aldehyde.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The hydrogen atoms on the pyrrole ring can be substituted with various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Electrophilic substitution reactions can be carried out using reagents like halogens (e.g., bromine) or nitrating agents (e.g., nitric acid).
Major Products
Oxidation: Oxidation of the hydroxyethyl group can yield 4-(2-carboxyethyl)-1H-pyrrole-3-carboxylic acid.
Reduction: Reduction of the carboxylic acid group can produce 4-(2-hydroxyethyl)-1H-pyrrole-3-methanol.
Substitution: Substitution reactions can introduce various functional groups, such as halogens or nitro groups, onto the pyrrole ring.
Scientific Research Applications
4-(2-Hydroxyethyl)-1H-pyrrole-3-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It serves as a precursor for the synthesis of biologically active compounds, including pharmaceuticals.
Medicine: It is investigated for its potential therapeutic properties, such as anti-inflammatory or antimicrobial activities.
Industry: It is used in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
4-(2-Hydroxyethyl)-1H-pyrrole-2-carboxylic acid: Similar structure but with the carboxylic acid group at the 2-position.
4-(2-Hydroxyethyl)-1H-imidazole-3-carboxylic acid: Contains an imidazole ring instead of a pyrrole ring.
4-(2-Hydroxyethyl)-1H-pyrrole-3-carboxamide: Contains a carboxamide group instead of a carboxylic acid group.
Uniqueness
4-(2-Hydroxyethyl)-1H-pyrrole-3-carboxylic acid is unique due to the specific positioning of its functional groups, which can influence its reactivity and interactions with other molecules. This makes it a valuable compound for targeted synthesis and applications in various fields.
Properties
IUPAC Name |
4-(2-hydroxyethyl)-1H-pyrrole-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO3/c9-2-1-5-3-8-4-6(5)7(10)11/h3-4,8-9H,1-2H2,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RQQCRHRTLOUTBV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CN1)C(=O)O)CCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10432494 | |
Record name | 4-(2-Hydroxyethyl)-1H-pyrrole-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10432494 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
404839-11-8 | |
Record name | 4-(2-Hydroxyethyl)-1H-pyrrole-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10432494 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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